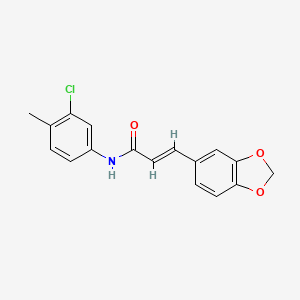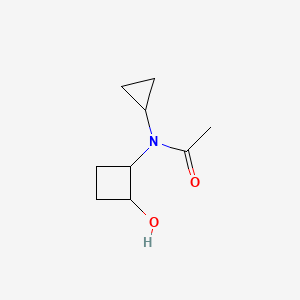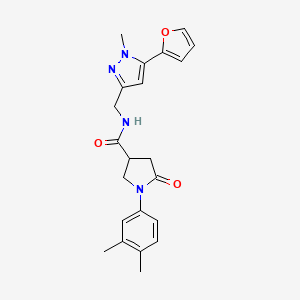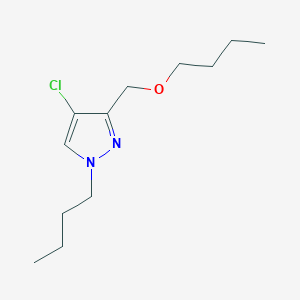
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate: is an organosulfur compound that features a trifluoromethyl group and a chlorosulfonyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate typically involves the chlorosulfonation of methyl 2,3,4-trifluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Oxidation: Oxidative conditions can convert the chlorosulfonyl group to a sulfonic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organosulfur compounds, including sulfonamides and sulfonates.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic properties.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing the electron-withdrawing effect, making the chlorosulfonyl group even more electrophilic.
Comparación Con Compuestos Similares
Methyl 5-(chlorosulfonyl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate: Similar structure but with one less fluorine atom, affecting its chemical properties.
Methyl 5-(chlorosulfonyl)-3,4-difluorobenzoate: Another similar compound with different fluorine substitution patterns.
Uniqueness: Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and stability. The trifluoromethyl group enhances the compound’s electrophilicity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
methyl 5-chlorosulfonyl-2,3,4-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c1-16-8(13)3-2-4(17(9,14)15)6(11)7(12)5(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNCPEVPFPFWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)

![N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2494412.png)


![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)

![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)
